Product packaging for 6-(Aminomethyl)nicotinamide hydrochloride(Cat. No.:CAS No. 182159-60-0)

6-(Aminomethyl)nicotinamide hydrochloride

Cat. No.: B3247515
CAS No.: 182159-60-0
M. Wt: 187.63 g/mol
InChI Key: SPHKKWXKCJHEHW-UHFFFAOYSA-N
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Description

Nomenclature and Structural Considerations of 6-(Aminomethyl)nicotinamide (B70334) Hydrochloride

From a chemical nomenclature perspective, the compound is systematically named 6-(Aminomethyl)nicotinamide hydrochloride. Its structure features a pyridine (B92270) ring, which is characteristic of nicotinamide (B372718), with two key functional groups attached: a carboxamide group at the 3-position and an aminomethyl group at the 6-position. The hydrochloride salt form indicates that the amine group is protonated, forming a salt with hydrochloric acid, which generally enhances the compound's stability and solubility in aqueous media.

The structural arrangement of the aminomethyl and carboxamide groups on the pyridine ring provides specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions. The presence of both a primary amine and a carboxamide opens up possibilities for a variety of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 182159-60-0
Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
IUPAC Name 5-(aminomethyl)pyridine-2-carboxamide hydrochloride
SMILES Code O=C(N)C1=CN=C(CN)C=C1.[H]Cl

Positioning within Nicotinamide Derivatives Research

Nicotinamide and its derivatives are a cornerstone of biochemical research due to their central role in the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a critical component in cellular metabolism and a substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins. nih.govnih.gov Research into nicotinamide derivatives is often driven by the desire to modulate the activity of these enzymes, which are implicated in a wide range of physiological and pathological processes, including DNA repair, cellular stress responses, and aging. mdpi.comresearchgate.net

This compound fits into this research landscape as a structural analog of nicotinamide. The introduction of the aminomethyl group at the 6-position creates a molecule with a different spatial and electronic profile compared to the parent nicotinamide. This modification can lead to altered binding affinities and selectivities for NAD+-dependent enzymes. For instance, the development of inhibitors for enzymes like PARP often involves creating nicotinamide mimics that can compete with the native substrate. mdpi.commdpi.com The unique structure of this compound makes it a candidate for investigation in the design of such inhibitors.

Significance as a Chemical Building Block in Advanced Organic Synthesis

The bifunctional nature of this compound, possessing both a primary amine and a carboxamide group, makes it a valuable building block in advanced organic synthesis. The primary amine can serve as a nucleophile or be readily transformed into other functional groups, while the amide can participate in various coupling reactions or be hydrolyzed.

This versatility allows for the incorporation of the 6-(aminomethyl)nicotinamide scaffold into larger, more complex molecules. In the context of medicinal chemistry, this is particularly significant for the synthesis of compound libraries for drug discovery. By using this compound as a starting material, chemists can systematically modify the structure to explore structure-activity relationships (SAR) and optimize the pharmacological properties of new chemical entities. For example, the aminomethyl group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.

Overview of Research Directions Involving this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues.

A primary area of interest lies in its potential as a precursor for the synthesis of enzyme inhibitors. The nicotinamide core is a well-established pharmacophore for inhibitors of PARPs and histone deacetylases (HDACs). mdpi.comnih.gov Researchers are likely exploring derivatives of this compound for their potential to selectively inhibit specific isoforms of these enzymes. For instance, the development of potent and selective histone deacetylase inhibitors has been reported from a series of 6-amino nicotinamides. nih.gov

Furthermore, the compound could be utilized in the development of chemical probes to study the biological roles of nicotinamide-binding proteins. By attaching reporter groups (e.g., fluorescent dyes or affinity tags) to the aminomethyl group, researchers could create tools to visualize and isolate these proteins from complex biological samples.

Another potential research direction is in the field of materials science, where pyridine-containing compounds are used as ligands for the synthesis of metal-organic frameworks (MOFs) or as components in functional polymers. The specific substitution pattern of this compound could lead to materials with unique structural and electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN3O B3247515 6-(Aminomethyl)nicotinamide hydrochloride CAS No. 182159-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)pyridine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-3-6-2-1-5(4-10-6)7(9)11;/h1-2,4H,3,8H2,(H2,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHKKWXKCJHEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

The construction of the 6-(aminomethyl)nicotinamide (B70334) hydrochloride molecule hinges on strategic precursor selection and controlled chemical reactions to introduce the aminomethyl and carboxamide functionalities onto the pyridine (B92270) ring.

Precursor Identification and Derivatization Strategies

The synthesis of 6-(aminomethyl)nicotinamide hydrochloride can be approached from several key precursors, each requiring specific derivatization strategies. Common starting materials include derivatives of nicotinic acid or nicotinamide (B372718), such as 6-methylnicotinamide, 6-chloronicotinamide, or 6-cyanonicotinamide.

One prominent strategy involves the derivatization of 6-methylnicotinamide. This can be achieved through a multi-step process that begins with the halogenation of the methyl group, typically using N-bromosuccinimide (NBS) under radical initiation, to form 6-(bromomethyl)nicotinamide. Subsequent amination of this intermediate with ammonia (B1221849) or a protected amine equivalent yields the desired aminomethyl group.

Alternatively, starting from 6-chloronicotinamide, a nucleophilic substitution reaction can be employed. The chloro group at the 6-position can be displaced by an aminomethylating agent. However, a more common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce the amino functionality. wikipedia.orgnumberanalytics.com

Another viable route commences with 6-cyanonicotinamide. The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to directly install the aminomethyl moiety.

Finally, 6-aminonicotinic acid serves as a valuable precursor. The carboxylic acid can be converted to the primary amide (nicotinamide) through standard amidation procedures. The amino group at the 6-position can then be transformed into the aminomethyl group through a series of reactions, although this is a less direct approach. A related patent describes the synthesis of the nicotinyl ester of 6-aminonicotinic acid, highlighting the utility of this precursor in forming related structures. acs.org

Table 1: Key Precursors and Derivatization Strategies for 6-(Aminomethyl)nicotinamide Synthesis

PrecursorDerivatization StrategyKey Intermediates
6-MethylnicotinamideRadical halogenation followed by amination6-(Bromomethyl)nicotinamide
6-ChloronicotinamideNucleophilic substitution or cross-coupling amination-
6-CyanonicotinamideReduction of the cyano group-
6-Aminonicotinic AcidAmidation followed by aminomethylation6-Aminonicotinamide (B1662401)

Reaction Conditions and Optimization Protocols

The successful synthesis of this compound requires careful optimization of reaction conditions to maximize yield and purity. For the amination of 6-(bromomethyl)nicotinamide, the choice of solvent, temperature, and amine source is critical. While aqueous or alcoholic ammonia can be used, side reactions such as the formation of secondary and tertiary amines can occur. Using a protected amine, such as hexamethylenetetramine (in the Delepine reaction) followed by acidic hydrolysis, can provide a cleaner route to the primary amine.

In the case of catalytic reduction of 6-cyanonicotinamide, the selection of the catalyst (e.g., Palladium on carbon, Raney nickel) and control of hydrogen pressure and temperature are crucial to prevent over-reduction or side reactions. A patent describing the hydrolysis of 3-cyanopyridine (B1664610) to nicotinamide highlights the industrial relevance of manipulating the cyano group on the pyridine ring. libretexts.org

For palladium-catalyzed cross-coupling reactions, the choice of ligand, base, and solvent system is paramount for achieving high efficiency. For instance, the Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with aryl boronic acids has been shown to be effective using a PXPd2 catalyst in methanol (B129727) with potassium carbonate as the base, suggesting that similar conditions could be adapted for amination reactions. acs.orgnih.gov

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 6-(aminomethyl)nicotinamide, in a suitable organic solvent (e.g., ethanol, isopropanol) with a solution of hydrochloric acid. The hydrochloride salt then precipitates out and can be collected by filtration.

Amidation and Aminomethylation Reactions in Nicotinamide Synthesis

Amidation, the formation of the carboxamide group, is a fundamental transformation in the synthesis of nicotinamide derivatives. When starting from a nicotinic acid precursor, direct amidation with ammonia can be challenging and often requires harsh conditions. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the amide bond formation under milder conditions.

Chemical Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the primary aminomethyl group, the primary amide (nicotinamide) group, and the pyridine ring.

Reactions of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a nucleophilic center and can participate in a variety of chemical transformations.

N-Acylation: The amine can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This allows for the introduction of a wide range of functional groups.

N-Alkylation: The amine can undergo alkylation with alkyl halides or other electrophilic alkylating agents. However, control of the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Formation of Schiff Bases: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Table 2: Representative Reactions of the Aminomethyl Moiety

Reaction TypeReagentFunctional Group Transformation
N-AcylationAcetyl chloride-NH2 → -NH-C(O)CH3
N-AlkylationMethyl iodide-NH2 → -NHCH3 and -N(CH3)2
Reductive AminationBenzaldehyde, NaBH4-NH2 → -NH-CH2-Ph
Schiff Base FormationAcetone-NH2 → -N=C(CH3)2

Reactions at the Nicotinamide Core

The nicotinamide core, consisting of the pyridine ring and the carboxamide group, also offers avenues for chemical modification.

Reactions of the Pyridine Ring: The pyridine ring in nicotinamide is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing amide group. However, the presence of the aminomethyl group at the 6-position, which is electron-donating, can influence the regioselectivity of these reactions. Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com When a halogen is present on the ring, as in 6-chloronicotinamide, it can be a versatile handle for metal-catalyzed cross-coupling reactions like the Suzuki researchgate.netlibretexts.orgresearchgate.net and Buchwald-Hartwig amination reactions, wikipedia.orgnumberanalytics.comlibretexts.orgorganic-chemistry.orgyoutube.com allowing for the introduction of various aryl, heteroaryl, or amino substituents.

Reactions of the Amide Group: The amide group is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to a nitrile using strong dehydrating agents.

Reactions of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is basic and can be protonated to form a pyridinium (B92312) salt. It can also be alkylated with alkyl halides or oxidized to an N-oxide using oxidizing agents like peroxy acids.

Table 3: Potential Reactions at the Nicotinamide Core

Reaction TypeReagent/ConditionFunctional Group Transformation
Nucleophilic Aromatic Substitution (on a halo-derivative)Nu--X → -Nu
Suzuki Coupling (on a halo-derivative)R-B(OH)2, Pd catalyst-X → -R
Buchwald-Hartwig Amination (on a halo-derivative)R2NH, Pd catalyst-X → -NR2
Amide HydrolysisStrong acid or base-C(O)NH2 → -C(O)OH
Pyridine N-Oxidationm-CPBAPyridine-N → Pyridine-N-oxide

Synthesis of Novel Derivatives and Analogues Incorporating the 6-(Aminomethyl)nicotinamide Scaffold

The synthesis of new chemical entities based on the 6-(aminomethyl)nicotinamide core is driven by the desire to modulate its interaction with various biological targets. These synthetic efforts can be broadly categorized into the design principles guiding the modifications and the multi-step sequences employed to achieve complex molecular architectures.

Design Principles for Scaffold Modification

The design of novel derivatives of 6-(aminomethyl)nicotinamide is largely guided by its role as a nicotinamide mimetic. Many enzymes that utilize NAD+ can be targeted by inhibitors that mimic the nicotinamide portion of the coenzyme. nih.govnih.gov The primary functional groups available for modification on the 6-(aminomethyl)nicotinamide scaffold are the aminomethyl group at the 6-position and the nicotinamide carboxamide.

Key design principles for modifying this scaffold include:

Mimicking the Nicotinamide Core: The fundamental principle behind the design of many 6-(aminomethyl)nicotinamide derivatives is to maintain the core nicotinamide structure to ensure recognition by the target enzyme's active site. This allows the molecule to act as a competitive inhibitor with respect to NAD+. nih.gov

Exploiting the Aminomethyl Group: The aminomethyl group serves as a versatile handle for introducing a wide variety of substituents. This allows for the exploration of additional binding pockets within the target protein, potentially increasing potency and selectivity. This group can be acylated, alkylated, or used in reductive amination reactions to append larger and more complex moieties.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold is crucial for understanding how different chemical groups influence biological activity. For instance, in the development of histone deacetylase (HDAC) inhibitors, extensive exploration around the nicotinamide core led to the discovery of potent and selective inhibitors. nih.gov

Improving Physicochemical Properties: Modifications are often designed to enhance properties such as solubility, cell permeability, and metabolic stability. The hydrochloride salt form of 6-(aminomethyl)nicotinamide itself is a strategy to improve aqueous solubility. glpbio.com

A summary of potential modifications and their rationale is presented in the table below.

Functional GroupPotential ModificationRationale for Modification
6-Aminomethyl Group Acylation with various carboxylic acidsExplore interactions with new binding pockets; introduce functionalities for further conjugation.
Reductive amination with aldehydes/ketonesIntroduce diverse alkyl or arylalkyl groups to probe hydrophobic interactions.
Sulfonylation with sulfonyl chloridesIntroduce sulfonamide linkage to alter electronic properties and hydrogen bonding capacity.
Nicotinamide Amide N-alkylation or N-arylationModulate hydrogen bonding interactions within the active site.
Pyridine Ring Substitution at other positions (e.g., C2, C4, C5)Fine-tune electronic properties and steric interactions (less common while maintaining the core scaffold).

Multi-step Synthetic Sequences for Complex Conjugates

The creation of complex conjugates from the 6-(aminomethyl)nicotinamide scaffold often involves multi-step synthetic sequences. These sequences are designed to link the core scaffold to other molecular entities, such as targeting ligands, fluorescent dyes, or other pharmacophores, to create bifunctional molecules or probes.

A general laboratory-scale synthesis of the parent compound, this compound, has been described as a three-step process:

Condensation: Reaction of 6-aminonicotinic acid with formaldehyde (B43269) and ammonia.

Amidation: Conversion of the carboxylic acid to the primary amide.

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride (B599025) salt.

Starting from 6-(aminomethyl)nicotinamide, the primary amino group is the most common site for initiating multi-step synthetic sequences. Standard peptide coupling conditions are frequently employed to form amide bonds with carboxylic acids.

General Scheme for Amide Conjugate Synthesis:

A common strategy involves the coupling of 6-(aminomethyl)nicotinamide with a carboxylic acid of interest using a coupling agent.

Common Coupling Reagents Used in Nicotinamide Derivative Synthesis:

Coupling ReagentDescription
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in combination with Hydroxybenzotriazole (HOBt) is a widely used system for forming amide bonds. nih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is another efficient peptide coupling reagent. nih.gov
DCC N,N'-Dicyclohexylcarbodiimide is a classic carbodiimide (B86325) coupling agent. nih.gov
Enzymatic Lipases, such as Novozym® 435, can be used for the green and efficient synthesis of nicotinamide derivatives under milder conditions. nih.gov

For example, in the development of dual-target inhibitors, a nicotinamide-based scaffold can be linked to another pharmacophore through a flexible or rigid linker. While not starting from 6-(aminomethyl)nicotinamide itself, the principles of conjugating a second moiety to a nicotinamide core are transferable.

The synthesis of more complex conjugates can involve protection-deprotection strategies. For instance, if the molecule to be conjugated also contains a reactive functional group, it may need to be protected before coupling with the aminomethyl group of 6-(aminomethyl)nicotinamide. Subsequent deprotection would then yield the final conjugate.

The versatility of the aminomethyl group allows for the application of various conjugation strategies developed for bioconjugation, such as the formation of stable linkages to proteins or other biomolecules, although specific examples starting with 6-(aminomethyl)nicotinamide are not extensively documented in the reviewed literature. nih.govnih.gov

Applications in Chemical Biology and Biochemical Research

Role as a Synthetic Intermediate for Biochemical Probes and Enzyme Modulators

The primary application of 6-(Aminomethyl)nicotinamide (B70334) hydrochloride in a research context is as a synthetic intermediate. Its pyridine (B92270) ring mimics the core of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), while the aminomethyl group provides a reactive handle for chemical modification. This allows for the systematic development of derivatives to probe and modulate enzyme function.

Nicotinamide and its derivatives are of significant interest in medicinal chemistry and biocatalysis. nih.gov The synthesis of novel nicotinamide analogues is a common strategy to develop new chemical entities with specific biological activities. nih.gov General synthetic methods for creating nicotinamide derivatives often involve the coupling of a pyridine carboxylic acid with an appropriate amine or, conversely, the modification of a pre-existing nicotinamide scaffold. nih.govmdpi.com

6-(Aminomethyl)nicotinamide hydrochloride serves as an ideal precursor in this context. The primary amine of the aminomethyl group can be readily functionalized through various chemical reactions, such as acylation or alkylation, to attach different chemical moieties. This enables the generation of a library of nicotinamide analogues with diverse properties, which can then be screened for desired biological activities, such as the ability to act as NADH mimetics or as inhibitors for specific enzymes. nih.govnih.gov For instance, the development of novel histone deacetylase (HDAC) inhibitors has involved the extensive exploration and modification of the nicotinamide core to produce potent and selective compounds. nih.gov Similarly, research into succinate (B1194679) dehydrogenase inhibitors has led to the synthesis of various nicotinamide derivatives with modified scaffolds. nih.gov

A major focus of research involving nicotinamide analogues is the modulation of enzymes involved in NAD+ biosynthesis, particularly Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinic Acid Phosphoribosyltransferase (NAPRT). frontiersin.orgnih.gov These enzymes are critical for cellular metabolism and are considered important targets in cancer therapy. nih.govnih.gov

NAMPT Modulators : NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. frontiersin.orgnih.gov Because cancer cells have high energy demands and are often reliant on this pathway, NAMPT inhibitors have been developed as potential anti-cancer agents. frontiersin.orgnih.gov The nicotinamide scaffold of this compound makes it a relevant starting point for designing such inhibitors. By synthetically modifying the aminomethyl group, researchers can create derivatives that bind to the active site or allosteric sites of NAMPT, either inhibiting its activity or, in some cases, acting as positive allosteric modulators (N-PAMs) to enhance its function for studying NAD+ depletion in other disease contexts. nih.gov

NAPRT Inhibitors : NAPRT is the key enzyme in the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid (niacin). nih.govoncotarget.com In some cancers, the expression of NAPRT allows cells to bypass NAMPT inhibition by using niacin. oncotarget.com Therefore, developing NAPRT inhibitors is a strategy to overcome resistance to NAMPT-targeted therapies. nih.gov Research has identified that compounds structurally related to this compound, such as 6-aminonicotinic acid, can function as NAPRT inhibitors. google.com This suggests that derivatives of this compound are promising candidates for the development of novel NAPRT inhibitors.

EnzymePathwayFunctionRole as a Therapeutic Target
NAMPT NAD+ Salvage PathwayCatalyzes the synthesis of nicotinamide mononucleotide (NMN) from nicotinamide. frontiersin.orgInhibition is explored as an anti-cancer strategy to deplete NAD+ in tumor cells. nih.gov
NAPRT Preiss-Handler PathwayCatalyzes the synthesis of nicotinic acid mononucleotide from nicotinic acid (niacin). nih.govoncotarget.comInhibition can prevent cancer cells from bypassing NAMPT-targeted therapies. nih.govoncotarget.com

Investigation of Molecular Interactions in In Vitro Systems

The structural similarity of this compound and its derivatives to nicotinamide and NAD+ makes them useful tools for studying molecular interactions within metabolic pathways.

Understanding how ligands bind to proteins is fundamental to drug discovery and chemical biology. nih.gov NAD+ itself binds to a vast number of proteins to act as a cofactor, a substrate for signaling enzymes like PARPs and sirtuins, or as a mediator of protein-protein interactions. nih.govucp.pt

Analogues derived from this compound can be used to probe the binding pockets of NAD+-dependent enzymes. By systematically altering the substituent attached to the aminomethyl group, researchers can map the structure-activity relationships that govern binding affinity and specificity. For example, studies on NAMPT have shown that small molecule modulators bind to specific channels in the enzyme, and a strong correlation exists between the binding affinity in these channels and the potency of enzyme modulation. nih.gov Using a library of analogues, it is possible to identify the key chemical features required for effective interaction with target proteins in the NAD+ metabolic network. ucp.pt

The analogue 6-Aminonicotinamide (B1662401) is a well-characterized antimetabolite of nicotinamide that serves as a powerful tool to study the consequences of metabolic disruption. nih.govnih.gov It is converted within cells into an analogue of NADP+, which then potently inhibits NADP+-dependent enzymes. iiarjournals.org This provides a model for the potential effects of compounds derived from this compound.

One of the primary targets of the 6-Aminonicotinamide metabolite is the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical branch of metabolism that produces NADPH for antioxidant defense and precursors for nucleotide biosynthesis. mdpi.comfrontiersin.org 6-Aminonicotinamide is a known inhibitor of the PPP. nih.govnih.gov

Research using 6-Aminonicotinamide in rat neocortex and mammary carcinoma models has shown that its administration leads to the inhibition of PPP enzymes like 6-phosphogluconate dehydrogenase. nih.govnih.govnih.gov This inhibition causes a significant and measurable accumulation of upstream metabolites. nih.gov These findings demonstrate how nicotinamide analogues can be used to perturb specific metabolic nodes and study the downstream consequences.

MetabolitePathwayEffect of 6-Aminonicotinamide AdministrationReference
6-Phosphogluconate Pentose Phosphate PathwayElevated levels observed in neocortical extracts. nih.govnih.gov
6-Phosphoglucono-δ-lactone Pentose Phosphate PathwayElevated levels observed in neocortical extracts. nih.gov

This targeted disruption of the PPP by 6-Aminonicotinamide reduces the proliferation of cancer cells and can sensitize them to other chemotherapeutic agents, highlighting the potential of this class of compounds in biochemical research and therapeutic development. iiarjournals.orgmdpi.com

Computational and Theoretical Studies

Molecular Docking Simulations of 6-(Aminomethyl)nicotinamide (B70334) Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential mechanisms of action and for screening virtual libraries of compounds.

Molecular docking simulations have been instrumental in predicting how nicotinamide (B372718) derivatives, including structures analogous to 6-(aminomethyl)nicotinamide, interact with the binding sites of various protein targets. These predictions identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for stable binding.

For instance, in studies involving vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, a designed nicotinamide derivative was shown to bind effectively within its catalytic pocket. The pyridine (B92270) ring of the nicotinamide scaffold was predicted to lodge in the hinge region of the protein, forming a crucial hydrogen bond with the amino acid residue Cys917. mdpi.com Additional π-π stacking interactions were observed with Leu838, Leu1033, and Ala864, further anchoring the ligand in place. mdpi.com Similarly, docking studies of 6-aminonicotinamide (B1662401), a close analog, with MRSA DNA isomerase indicated that the compound could intercalate into the DNA, forming a supramolecular complex that disrupts DNA replication. researchgate.net

In the context of poly(ADP-ribose) polymerase (PARP) proteins, another important cancer target, modeling has shown that inhibitors mimicking the nicotinamide moiety of NAD+ fit into the nicotinamide (NA) binding site. nih.gov For example, a probe inhibitor, 7-methylguanine (B141273) (7-MG), was shown in models of PARP-9 to form hydrogen bonds with the main chain of Gln706, while a hydrophobic contact was formed between the methyl group and the Cγ atom of Thr739. nih.gov Docking simulations of nicotinamide derivatives against bacterial proteins have also revealed that hydrophilic interactions through hydrogen bonds are a common binding feature. researchgate.net

These detailed interaction maps provide a structural hypothesis for the compound's activity and guide further optimization.

A critical output of molecular docking is the prediction of binding affinity, which is calculated using scoring functions. nih.gov These functions estimate the binding free energy of the protein-ligand complex, with lower energy scores typically indicating higher affinity. researchgate.net Various scoring functions exist, ranging from empirical methods to more complex machine-learning-based models. researchgate.netnih.gov

In the study of the nicotinamide derivative targeting VEGFR-2, the Molecular Operating Environment (MOE) software was used for docking simulations. mdpi.com The accuracy of the docking procedure was first validated by re-docking the original co-crystallized ligand, which resulted in a low root-mean-square deviation (RMSD) value of 0.68 Å. mdpi.com The binding potential was further quantified using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, which calculated a total binding energy of -38.36 Kcal/mol, indicating strong and favorable binding. mdpi.com

For other nicotinamide analogs targeting nicotinamide N-methyltransferase (NNMT), inhibitory potency was reported as pIC50 values. nih.gov For example, a 6-methylamine nicotinamide analog (a structure closely related to 6-(aminomethyl)nicotinamide) was found to be a potent inhibitor with a pIC50 of 6.0. nih.gov In studies of nicotinamide riboside against SARS-CoV-2 targets, docking scores were calculated in kcal/mol, with values of -6.1 kcal/mol for Ribavirin and -6.7 kcal/mol for its metabolite, NMN, against the viral RdRp enzyme. nih.gov

The table below summarizes findings from docking studies on various nicotinamide derivatives.

Derivative/AnalogTarget ProteinDocking Software/MethodPredicted Binding AffinityKey Interacting Residues
(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideVEGFR-2MOE / MM-GBSA-38.36 Kcal/molCys917, Leu838, Leu1033, Ala864
6-Methylamine nicotinamide analogNNMTNot SpecifiedpIC50 = 6.0Not Specified
Nicotinamide Mononucleotide (NMN)SARS-CoV-2 RdRpNot Specified-6.7 kcal/molNot Specified
6-AminonicotinamideMRSA DNA IsomeraseNot SpecifiedNot SpecifiedIntercalation into DNA

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the protein-ligand complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations, protein domain movements, and the persistence of key interactions. mdpi.com

MD simulations have been used to validate and refine the binding poses of nicotinamide derivatives predicted by docking. For the VEGFR-2 inhibitor, multiple MD simulations were run for 100 nanoseconds to establish the stability of the binding. mdpi.com The analysis of the simulation trajectory, including the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirmed that the compound remained stably bound in the active site with optimal dynamics. mdpi.commdpi.com

Similarly, MD simulations were crucial in studying the conformational dynamics of PARP family proteins. nih.gov These simulations, running for 10 nanoseconds, revealed the mobility of a "D-loop" near the nicotinamide binding site in PARP-5a, which can adopt different conformations that influence inhibitor binding. nih.gov Such dynamic insights are critical for designing inhibitors with improved selectivity, as they highlight how even conserved binding sites can have unique dynamic features across different protein family members. nih.gov The stability of the simulated complexes is often assessed by monitoring the RMSD, where stable values over the simulation time suggest the complex has reached equilibrium. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its reactivity and interactions. nih.govdergipark.org.tr These methods can calculate properties like the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netdergipark.org.tr

For 6-aminonicotinamide (ANA), quantum chemical studies have been performed to understand the relationship between its molecular structure and biological activity. researchgate.net Analysis of the molecular electrostatic potential surface helps to confirm the reactive sites of the molecule, while Natural Bond Orbital (NBO) analysis reveals intramolecular interactions that contribute to its bioactivity. researchgate.net

In the design of the nicotinamide-based VEGFR-2 inhibitor, DFT studies were used to optimize the molecular structure of the novel compound and to confirm its binding mode. mdpi.com The calculated DFT descriptors indicated that the compound was chemically reactive, supporting its potential as a good inhibitor. mdpi.com Quantum chemical methods can also be used to analyze the electronic structure of a series of derivatives to establish a quantitative structure-activity relationship (QSAR), which links specific electronic features to biological activity. nih.gov

Analytical Methods for Characterization and Quantification in Research

Chromatographic Techniques

Chromatographic methods are essential for separating the target compound from impurities, metabolites, or other components within a mixture, enabling accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 6-(Aminomethyl)nicotinamide (B70334) hydrochloride. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. For polar compounds like nicotinamide (B372718) derivatives, reverse-phase columns (e.g., C18) are commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net

The purity of a sample is determined by integrating the area of the chromatographic peak corresponding to 6-(Aminomethyl)nicotinamide hydrochloride and comparing it to the total area of all peaks in the chromatogram. Identity is confirmed by comparing the retention time—the time it takes for the compound to travel through the column—to that of a certified reference standard analyzed under identical conditions. researchgate.net The linearity of calibration curves, with regression coefficients close to unity, is crucial for accurate quantification based on peak area. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Nicotinamide-Related Compounds

Parameter Typical Setting Purpose
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5µm) Separation based on hydrophobicity. researchgate.net
Mobile Phase Methanol and aqueous formic acid or a buffer solution. researchgate.netresearchgate.net Elution of the compound from the column.
Detection UV Detector Measures the absorbance of the compound as it elutes.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the separation. researchgate.net

| Temperature | Ambient or controlled (e.g., 40 °C) | Ensures reproducible retention times. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov It is a primary tool for both the structural elucidation and precise quantification of compounds like this compound, especially in complex biological matrices. mdpi.com

After separation via the LC system, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). The first mass analyzer (a quadrupole) selects the precursor ion (the ionized molecule of this compound). This ion is then fragmented in a collision cell through Collision-Induced Dissociation (CID). nih.gov A second mass analyzer then separates these fragment ions, creating a characteristic fragmentation spectrum that serves as a structural fingerprint. nih.gov For quantification, a specific mode called Multiple Reaction Monitoring (MRM) is often used, where the system is set to detect one or more specific transitions from the precursor ion to a particular fragment ion, providing exceptional sensitivity and selectivity. researchgate.netmdpi.com This methodology has been successfully established for accurately measuring related NAD+ intermediates like nicotinamide mononucleotide (NMN) in biological samples. nih.gov

Spectroscopic Methods

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound. By analyzing the ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

In the ¹H NMR spectrum, the chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the peak corresponds to the number of protons it represents. The splitting pattern (multiplicity) reveals the number of neighboring protons. For 6-Aminomethyl-nicotinamide dihydrochloride (B599025), specific proton signals corresponding to the aminomethyl group (CH₂NH₂) and the protons on the pyridine (B92270) ring can be observed and assigned. vulcanchem.com Density Functional Theory (DFT) calculations can be used to aid in the assignment of NMR signals for complex structures, especially when dealing with isomers. nih.gov

Table 2: ¹H NMR Spectral Data for 6-Aminomethyl-nicotinamide Dihydrochloride vulcanchem.com

Chemical Shift (δ) Multiplicity Assignment
4.27 ppm Singlet (s) 2H, CH₂ NH₂
7.31 ppm Multiplet (m) 1H, Pyridine-H
8.11 ppm Multiplet (m) 1H, Pyridine-H

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of light against its wavenumber (cm⁻¹), revealing characteristic absorption bands for different functional groups. For this compound, IR spectroscopy can confirm the presence of the key amide and amine functionalities. The analysis of related nicotinamide compounds shows strong N-H stretching vibrations for the amide group and characteristic absorptions for the pyridine ring. researchgate.net

Table 3: Key IR Absorption Bands for 6-Aminomethyl-nicotinamide Dihydrochloride vulcanchem.com

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 cm⁻¹ N-H Stretching
1650 cm⁻¹ C=O (Amide) Stretching

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound with high accuracy. The molecular formula of the dihydrochloride salt is C₇H₁₁Cl₂N₃O, corresponding to a molecular weight of 224.09 g/mol . vulcanchem.com The mass spectrum would show a molecular ion peak corresponding to the protonated free base [M+H]⁺.

Other Analytical Techniques Relevant to Research Sample Analysis

Beyond standard chromatographic and spectroscopic methods, a range of other analytical techniques are pivotal for the comprehensive characterization and quantification of this compound and its derivatives in complex research samples. These methods provide alternative or complementary information regarding the compound's physicochemical properties, behavior in biological matrices, and structural features.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-resolution separation alternative to HPLC, particularly for charged species like this compound. This technique separates ions based on their electrophoretic mobility in an electric field. For nicotinamide and related compounds, CE has been successfully coupled with various detectors. A notable application involves CE with chemiluminescence (CL) detection, based on the inhibitory effect of nicotinamide on the luminol-K3Fe(CN)6 reaction. researchgate.net This method provides high sensitivity with a detection limit in the nanomolar range, making it suitable for quantifying trace amounts of the compound in biological fluids like human urine and plasma. researchgate.net The rapid analysis time, typically under 15 minutes, is another significant advantage. researchgate.net

Key Parameters for CE-CL Analysis of Nicotinamide-Related Compounds

Parameter Value/Condition Source
Separation Voltage 10-20 kV researchgate.net
Capillary Fused-silica, 50-75 µm i.d. researchgate.net
Running Buffer Alkaline aqueous solution researchgate.net
Detection Method Chemiluminescence (inhibition of luminol (B1675438) reaction) researchgate.net
Limit of Detection ~3.0 nM researchgate.net

Thermal Analysis and X-ray Diffraction

For the characterization of the solid-state properties of this compound, thermal analysis and X-ray diffraction are indispensable.

Differential Scanning Calorimetry (DSC): DSC is used to measure changes in heat flow associated with thermal transitions in a material. It is crucial for determining the melting point, purity, and polymorphic form of the compound. In studies of co-crystals involving nicotinamide, DSC analysis reveals unique melting endotherms for the new crystalline forms, distinct from the individual components, thereby confirming co-crystal formation. mdpi.com For this compound, a sharp endothermic peak would indicate its melting point and crystalline nature.

Powder X-ray Diffraction (PXRD): PXRD serves as a fingerprinting technique for crystalline solids. mdpi.com Each crystalline form produces a unique diffraction pattern based on its crystal lattice structure. This technique is essential for identifying the specific polymorphic form of this compound and for distinguishing it from potential impurities or different salt forms. The diffraction patterns are characterized by peaks at specific 2θ angles. mdpi.com

Advanced Mass Spectrometry Techniques

While LC-MS is a standard tool, advanced MS-based approaches provide deeper insights. Isotope labeling, in conjunction with LC-MS, is a powerful method to trace the metabolic fate of this compound and to accurately measure its conversion and stability during sample extraction and analysis. nih.gov By growing cells in media containing stable isotopes (e.g., ¹³C-glucose) and spiking samples with unlabeled standards, researchers can monitor and quantify the interconversion between different metabolic forms, which is a major challenge in accurately measuring redox cofactors and related compounds. nih.gov This approach helps in developing optimized extraction protocols that minimize analytical artifacts. nih.gov

Example of an Extraction Solvent for Minimizing Interconversion

Solvent Composition Formic Acid Concentration Benefit Source

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Matrices

Beyond standard ¹H and ¹³C NMR for structural elucidation, specialized NMR techniques are used for analysis in more complex, biologically relevant samples.

Intact Cell NMR Spectroscopy: This technique allows for the non-invasive analysis of metabolites directly within whole, living cells. mdpi.com Using a high-resolution magic angle spinning (HR-MAS) probe, it is possible to acquire NMR spectra from cell pellets, providing a snapshot of the metabolic state and the presence of compounds like this compound without the need for extraction, thus preserving the cellular environment. mdpi.com

Deuterium (B1214612) NMR (²H NMR): In studies involving deuterated analogues of nicotinamide, ²H NMR is used to determine the rate of deuterium incorporation into the molecule. This is relevant for mechanochemical studies and for tracing metabolic pathways. acs.org

Electrochemical Methods

Cyclic voltammetry can be employed to study the redox behavior of this compound and its metal complexes. researchgate.net This electrochemical technique provides information on the oxidation and reduction potentials of the compound, which is relevant for understanding its involvement in biological redox reactions. The analysis of the voltammetric behavior of nicotinamide-based metal complexes has been used to confirm their geometry and interaction with other molecules. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The synthesis of nicotinamide (B372718) derivatives is a cornerstone of medicinal and biological chemistry. Traditional methods for creating amide bonds often rely on activating agents or harsh conditions. nih.gov Current approaches for synthesizing various nicotinamides have involved the use of nicotinic acid with activating agents like thionyl chloride or coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC∙HCl). mdpi.com Another patented process for a related compound involves reacting 6-aminonicotinic acid with an alkali carbonate in dimethylformamide at high temperatures. google.com

Future research is poised to move beyond these conventional methods towards more sustainable and scalable synthetic routes. The development of green and concise synthesis protocols is highly desirable. nih.gov Biocatalysis, which uses enzymes for organic synthesis, offers significant advantages, including milder reaction conditions and high efficiency. nih.gov For instance, the enzyme Novozym® 435 has been successfully used to catalyze the synthesis of nicotinamide derivatives in continuous-flow microreactors, dramatically reducing reaction times and improving yields. nih.gov Similarly, establishing novel biosynthetic pathways in microorganisms, like the engineered pathways in Escherichia coli for producing nicotinamide mononucleotide (NMN), represents a frontier for scalable production of related compounds. nih.gov Adapting such enzymatic or biosynthetic approaches for the large-scale production of 6-(Aminomethyl)nicotinamide (B70334) hydrochloride could enhance its availability for broader research applications while minimizing environmental impact.

Development of Advanced Chemical Biology Tools Based on the Nicotinamide Moiety

The nicotinamide moiety is a fundamental component of NAD+, a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govresearchgate.net Synthetic analogs of NAD+ and its precursors are invaluable molecular tools for detecting, monitoring, and modulating the activity of these enzymes and their associated biological processes. nih.gov The structure of 6-(Aminomethyl)nicotinamide hydrochloride is particularly well-suited for the development of advanced chemical biology probes.

The primary amine of the aminomethyl group serves as a versatile chemical handle. This functional group can be readily modified to attach various reporter tags, such as fluorophores, biotin, or photo-crosslinkers, without significantly altering the core nicotinamide structure recognized by enzymes. This strategy has been used to create probes like rhodamine-labeled NMN analogs for real-time monitoring of enzyme dynamics. nih.gov Researchers have also developed bioluminescent probes, such as the BiNR probe for imaging nicotinamide riboside (NR) uptake in vivo, providing a powerful tool to study NAD+ metabolism. researchgate.netnih.gov Future work could focus on conjugating 6-(Aminomethyl)nicotinamide to similar imaging agents to create novel probes for studying the enzymes that metabolize nicotinamide, potentially offering new ways to visualize metabolic fluxes and enzyme activity within living cells and organisms. missouri.edu

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation has become a powerful paradigm in modern drug discovery and chemical biology. nih.gov This integrated approach can accelerate the design of novel molecules with desired properties, reduce costs, and provide deeper insights into molecular interactions. nih.govnih.gov For nicotinamide-based compounds, in silico methods such as molecular docking and molecular dynamics (MD) simulations are increasingly used to predict how analogs will bind to target enzymes. nih.govnih.gov

For example, computational studies have been employed to screen libraries of nicotinamide analogs as potential inhibitors for enzymes like nicotinamidase in pathogenic bacteria. nih.govresearchgate.net This process involves using computer models to predict binding affinity and stability, allowing researchers to prioritize a smaller number of promising compounds for actual synthesis and in vitro testing. nih.govnih.govresearchgate.net This rational design workflow could be applied to this compound. By modeling its interaction with the nicotinamide-binding sites of key enzymes like PARPs or sirtuins, researchers could computationally predict modifications to its structure that would enhance binding affinity or confer inhibitory activity. nih.gov These computationally designed derivatives could then be synthesized and tested experimentally, creating a feedback loop that refines both the computational models and the chemical structures, ultimately leading to the development of highly potent and selective molecular probes or inhibitors. nih.gov

Potential as a Probe in Unraveling Complex Biochemical Networks (by extension of related compounds)

The nicotinamide molecule is at the heart of a complex web of metabolic and signaling pathways, most notably the NAD+ salvage pathway. researchgate.net Nicotinamide and its derivatives are processed by a host of enzymes, and NAD+ itself is a substrate for enzymes involved in DNA repair, gene regulation, and stress responses. researchgate.net Understanding these intricate networks is crucial, as their dysregulation is linked to aging and numerous diseases. researchgate.net

Chemical probes derived from nicotinamide are essential for dissecting these networks. researchgate.net For instance, the development of potent and selective inhibitors for nicotinamide N-methyltransferase (NNMT) has provided tools to investigate its role in cancer and metabolic diseases. researchgate.net Similarly, bioluminescent probes for nicotinamide riboside (NR) uptake have revealed links between NAD+ metabolism and cancer metastasis in animal models. researchgate.netmissouri.edu By extension, this compound could be developed into a specialized probe. Its aminomethyl group allows for the attachment of various functionalities, which could be used to create affinity-based probes to identify unknown nicotinamide-binding proteins or activity-based probes to report on the functional state of specific enzymes within the NAD+ network. Such tools would be invaluable for mapping the complex interactions governing cellular metabolism and signaling, potentially identifying new targets for therapeutic intervention. nih.govresearchgate.net

Q & A

Q. What precautions are essential when handling this compound in aqueous solutions?

  • Methodology :
  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of HCl vapors during dissolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.